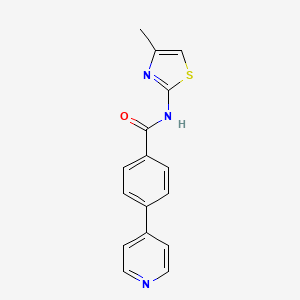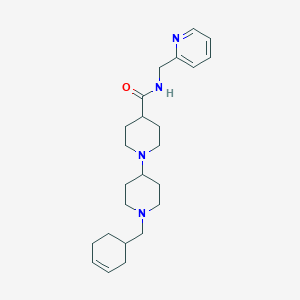![molecular formula C18H24N2OS B4534780 N-(pyridin-3-ylmethyl)-N-{[5-(tetrahydrofuran-2-yl)-2-thienyl]methyl}propan-1-amine](/img/structure/B4534780.png)
N-(pyridin-3-ylmethyl)-N-{[5-(tetrahydrofuran-2-yl)-2-thienyl]methyl}propan-1-amine
Descripción general
Descripción
Synthesis Analysis
Synthesis of related compounds often involves complex reactions, including condensation, N-amination, and template reactions in the presence of metal ions. For instance, the synthesis of complex Schiff base compounds derived from pentadentate amines and pyridine-2-carbaldehyde in the presence of Mn(II) and Zn(II) ions showcases the intricate processes involved in creating compounds with similar structures (Rezaeivala et al., 2014).
Molecular Structure Analysis
The molecular structure of compounds with similar frameworks often exhibits significant complexity. X-ray diffraction studies can reveal details about the arrangement of atoms within a molecule, showing how various substituents affect the overall geometry. For example, analysis of Schiff bases and their complexes with metal ions can provide insights into the stereochemistry and coordination environments around central atoms (Rezaeivala et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving related compounds can vary widely, from the formation of amide bonds in metal-free conditions to the synthesis of complex macroacyclic Schiff base complexes. The reactivity and chemical behavior of such compounds are influenced by their structural elements, including functional groups and the presence of metal ions (Samanta et al., 2020).
Physical Properties Analysis
The physical properties of similar compounds, such as melting points, solubility, and crystalline structure, are determined through various analytical techniques. These properties are crucial for understanding the compound's stability, reactivity, and potential applications. Studies often employ techniques like single-crystal X-ray diffraction and spectroscopy to characterize these aspects (Nazır et al., 2000).
Chemical Properties Analysis
The chemical properties, including reactivity towards different reagents, potential for forming complexes with metals, and susceptibility to undergo various chemical transformations, are vital for comprehending the compound's applications. For example, the ability to form Schiff base complexes with metal ions highlights the ligand properties of similar compounds (Rezaeivala et al., 2014).
Propiedades
IUPAC Name |
N-[[5-(oxolan-2-yl)thiophen-2-yl]methyl]-N-(pyridin-3-ylmethyl)propan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2OS/c1-2-10-20(13-15-5-3-9-19-12-15)14-16-7-8-18(22-16)17-6-4-11-21-17/h3,5,7-9,12,17H,2,4,6,10-11,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOOVXJSMDOBDBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CN=CC=C1)CC2=CC=C(S2)C3CCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B4534714.png)
![7-(3-methylbenzyl)-2-[(6-methyl-3-pyridinyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B4534717.png)
![4-(3-{3-[3-(3-pyridinyl)phenyl]-1H-pyrazol-1-yl}propyl)morpholine](/img/structure/B4534722.png)

![N-[2-(4-pyridinyl)ethyl]-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B4534728.png)
![3-(1,3-benzodioxol-5-yl)-5-(2-pyrimidinyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4534729.png)
![N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-2-pyrimidinamine](/img/structure/B4534731.png)

![N-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)-N'-[2-(4-methoxyphenyl)ethyl]urea trifluoroacetate](/img/structure/B4534735.png)
![N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-N-isopropyl-6-methoxy-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B4534738.png)
![1-[5-methoxy-2-({[(5-methyl-2-thienyl)methyl]amino}methyl)phenoxy]-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B4534746.png)
![(3'R*,4'R*)-1'-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1,4'-bipiperidine-3',4-diol](/img/structure/B4534753.png)
![N-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethanamine](/img/structure/B4534757.png)
![(3S*,4S*)-1-[5-fluoro-2-(1H-pyrazol-1-yl)benzyl]-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B4534762.png)